Methyl 7-fluoro-4-hydroxy-2-naphthoate is an organic compound classified under naphthoate esters. It features a methyl ester group, a hydroxyl group at the 4th position, and a fluorine atom at the 7th position of the naphthalene ring. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Methyl 7-fluoro-4-hydroxy-2-naphthoate is derived from the naphthalene structure, which is a polycyclic aromatic hydrocarbon. The classification of this compound falls under:
The synthesis of methyl 7-fluoro-4-hydroxy-2-naphthoate typically involves the following steps:
This method can be optimized for industrial applications by employing continuous flow processes to enhance yield and efficiency.
Methyl 7-fluoro-4-hydroxy-2-naphthoate has a molecular formula of and a molecular weight of approximately .
COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O
GKFXRSUWILKQJF-UHFFFAOYSA-N
The structure consists of a naphthalene ring substituted with functional groups that include a fluorine atom at position 7, a hydroxyl group at position 4, and a methyl ester at position 2.
Methyl 7-fluoro-4-hydroxy-2-naphthoate can participate in several chemical reactions:
The mechanism of action for methyl 7-fluoro-4-hydroxy-2-naphthoate involves its interaction with biological targets:
The physical properties include:
The chemical properties are characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Varies (specific data not available) |
These properties suggest that methyl 7-fluoro-4-hydroxy-2-naphthoate has stability under normal conditions but may exhibit reactivity under specific chemical environments.
Methyl 7-fluoro-4-hydroxy-2-naphthoate has several significant scientific applications:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5